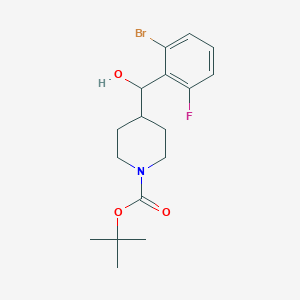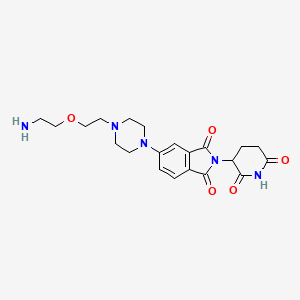
Br-PEG4-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to form stable amide bonds with primary amine groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Br-PEG4-CH2COOH typically involves the reaction of polyethylene glycol with bromoethanol under controlled conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of polyethylene glycol react with bromoethanol to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the etherification process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
Br-PEG4-CH2COOH undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Amide Bond Formation: The reaction conditions often involve the use of coupling agents like EDC or HATU, along with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: The major products formed are substituted derivatives of this compound, where the bromide group is replaced by the nucleophile.
Amide Bond Formation: The major products are amide derivatives, where the carboxylic acid group forms a stable amide bond with the primary amine.
科学研究应用
Br-PEG4-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, such as hydrogels and nanomaterials, for various industrial applications
作用机制
The mechanism of action of Br-PEG4-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing the compound to be easily modified with various functional groups. The terminal carboxylic acid can form amide bonds with primary amines, enabling the conjugation of this compound to biomolecules and other substrates. These properties make it a versatile tool in chemical and biological research.
相似化合物的比较
Similar Compounds
Br-PEG4-COOH: Similar to Br-PEG4-CH2COOH but lacks the methylene group between the PEG chain and the carboxylic acid.
Fmoc-NH-PEG4-CH2COOH: Contains an Fmoc-protected amine group instead of a bromide group, used for different conjugation strategies
Uniqueness
This compound is unique due to its combination of a bromide group and a terminal carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions, making it a highly versatile compound for various applications. Its ability to increase solubility in aqueous media and form stable covalent bonds with other molecules further enhances its utility in scientific research.
属性
分子式 |
C10H19BrO6 |
|---|---|
分子量 |
315.16 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C10H19BrO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13) |
InChI 键 |
GNHQMWDLFMWZTA-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCC(=O)O)OCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)



![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)


